HIV-1 protease-IN-5

Description

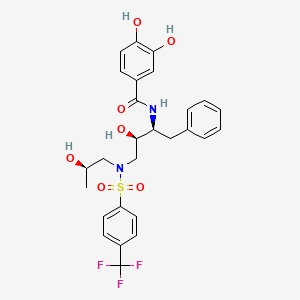

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H29F3N2O7S |

|---|---|

Molecular Weight |

582.6 g/mol |

IUPAC Name |

3,4-dihydroxy-N-[(2S,3R)-3-hydroxy-4-[[(2R)-2-hydroxypropyl]-[4-(trifluoromethyl)phenyl]sulfonylamino]-1-phenylbutan-2-yl]benzamide |

InChI |

InChI=1S/C27H29F3N2O7S/c1-17(33)15-32(40(38,39)21-10-8-20(9-11-21)27(28,29)30)16-25(36)22(13-18-5-3-2-4-6-18)31-26(37)19-7-12-23(34)24(35)14-19/h2-12,14,17,22,25,33-36H,13,15-16H2,1H3,(H,31,37)/t17-,22+,25-/m1/s1 |

InChI Key |

QZWKKTZPHACWGC-VEDVITAVSA-N |

Isomeric SMILES |

C[C@H](CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)C2=CC(=C(C=C2)O)O)O)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F)O |

Canonical SMILES |

CC(CN(CC(C(CC1=CC=CC=C1)NC(=O)C2=CC(=C(C=C2)O)O)O)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of HIV-1 Protease-IN-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mechanism of action of HIV-1 protease-IN-5, a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease. This document consolidates available quantitative data, outlines key experimental protocols, and presents visualizations of its molecular interactions and experimental workflows.

Introduction to HIV-1 Protease and the Role of Inhibitors

The HIV-1 protease is a critical enzyme in the life cycle of the HIV virus. It functions as a homodimer, belonging to the family of aspartic proteases. Its primary role is to cleave newly synthesized viral polyproteins, Gag and Gag-Pol, into mature, functional proteins and enzymes, such as reverse transcriptase, integrase, and the protease itself. This cleavage process is essential for the maturation of the virus into an infectious virion. Inhibition of the HIV-1 protease blocks this maturation step, resulting in the production of non-infectious viral particles. Consequently, the HIV-1 protease is a major target for antiretroviral therapy.

This compound: A Potent Next-Generation Inhibitor

This compound, also known as Compound 13c, is a novel, highly potent inhibitor of the HIV-1 protease. It has demonstrated significant activity against both wild-type and drug-resistant strains of the virus, marking it as a promising candidate for further drug development.

Mechanism of Action

This compound functions as a competitive inhibitor, binding to the active site of the HIV-1 protease with high affinity. Its design is based on mimicking the transition state of the natural substrate of the protease. The inhibitor is designed to maximize interactions with the backbone of the enzyme's active site, a strategy intended to create a high genetic barrier to the development of resistance.

The binding of this compound to the active site is characterized by a network of hydrogen bonds. Notably, interactions with the backbone atoms of key residues in the active site, such as Asp29 and Asp30, are crucial for its high potency. The structure of a closely related inhibitor reveals that it occupies the S1', S1, S2, and S2' pockets of the protease active site. The isopropanol as a P1' ligand is designed to enhance binding with the S1' subsite. A key feature of its binding is the formation of a water-mediated hydrogen bond to the Gly48' amide in the flexible flap region of the protease, which helps to stabilize the closed conformation of the enzyme-inhibitor complex.

Visualization of the Binding Mechanism

The following diagram illustrates the key interactions of a darunavir-like inhibitor, similar to this compound, within the active site of the HIV-1 protease.

Caption: Binding mode of a darunavir-like inhibitor in the HIV-1 protease active site.

Quantitative Data

This compound exhibits potent inhibitory and antiviral activity. The following tables summarize the available quantitative data.

Table 1: In Vitro HIV-1 Protease Inhibition

| Compound | Target Enzyme | IC50 (nM) |

| This compound | Wild-Type HIV-1 Protease | 1.64 |

| Darunavir (Reference) | Wild-Type HIV-1 Protease | ~2-5 |

Note: Comprehensive data for this compound against a full panel of drug-resistant protease variants is not publicly available at this time.

Table 2: Anti-HIV-1 Activity in Cell Culture

| Compound | Cell Line | Virus Strain | EC50 (nM) |

| This compound | MT-4 | Wild-Type HIV-1 (IIIB) | Data not available |

| This compound | MT-4 | DRV-Resistant Strains | Reported activity |

Note: Specific EC50 values for this compound against wild-type and resistant HIV-1 strains in cell-based assays are not detailed in the available literature.

Experimental Protocols

The characterization of this compound involves two primary assays: a biochemical assay to determine its inhibitory activity against the purified enzyme and a cell-based assay to assess its antiviral efficacy in a cellular context.

HIV-1 Protease Inhibition Assay

This assay measures the ability of the inhibitor to block the cleavage of a fluorogenic substrate by recombinant HIV-1 protease.

Materials:

-

Recombinant HIV-1 Protease

-

Fluorogenic peptide substrate (e.g., based on a natural cleavage site with a fluorescent reporter and a quencher)

-

Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5, containing 1 M NaCl, 1 mM EDTA, 1 mM DTT, and 0.1% Triton X-100)

-

This compound (dissolved in DMSO)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the inhibitor dilutions.

-

Add a solution of recombinant HIV-1 protease to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Immediately measure the fluorescence intensity kinetically over a period of time (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the IC50 value by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve.

Cell-Based Anti-HIV-1 Activity Assay

This assay evaluates the ability of the inhibitor to protect a human T-cell line (MT-4) from HIV-1-induced cell death.

Materials:

-

MT-4 human T-cell line

-

HIV-1 viral stock (e.g., IIIB strain and drug-resistant strains)

-

Culture medium (e.g., RPMI 1640 supplemented with fetal bovine serum, penicillin, and streptomycin)

-

This compound (dissolved in DMSO)

-

96-well cell culture plates

-

Reagent for assessing cell viability (e.g., MTT or a commercial ATP-based assay kit)

-

Plate reader for absorbance or luminescence

Procedure:

-

Seed MT-4 cells in a 96-well plate.

-

Add serial dilutions of this compound to the wells.

-

Infect the cells with a pre-titered amount of HIV-1 virus stock.

-

Include control wells with uninfected cells, infected cells without inhibitor, and cells with inhibitor but no virus.

-

Incubate the plates for a period that allows for viral replication and cytopathic effects to become apparent (e.g., 4-5 days).

-

Assess cell viability in each well using a suitable reagent (e.g., MTT).

-

Measure the absorbance or luminescence signal using a plate reader.

-

Calculate the percentage of cell protection for each inhibitor concentration relative to the control wells.

-

Determine the EC50 value by plotting the percentage of cell protection against the inhibitor concentrations and fitting the data to a dose-response curve.

Experimental Workflows

The following diagrams illustrate the general workflows for the key experiments described above.

Caption: Workflow for the in vitro HIV-1 protease inhibition assay.

Caption: Workflow for the cell-based anti-HIV-1 activity assay.

Conclusion

This compound is a highly potent inhibitor of HIV-1 protease with a mechanism of action that involves strong binding to the enzyme's active site, including key interactions with the protein backbone. Its activity against both wild-type and drug-resistant viral strains makes it a significant compound in the ongoing effort to develop more durable and effective antiretroviral therapies. Further studies to fully characterize its resistance profile and in vivo efficacy are warranted.

A Technical Guide to the Discovery and Synthesis of Novel HIV-1 Protease Inhibitors: The Oxazolidinone Class

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and evaluation of a significant class of HIV-1 protease inhibitors: those incorporating oxazolidinone moieties. Since the specific compound "HIV-1 protease-IN-5" is not documented in publicly available scientific literature, this whitepaper focuses on a well-characterized and potent class of inhibitors to illustrate the core principles and methodologies involved in their development.

Introduction: HIV-1 Protease as a Therapeutic Target

The Human Immunodeficiency Virus type 1 (HIV-1) protease is an essential enzyme for the virus's life cycle.[1] It is an aspartyl protease responsible for cleaving newly synthesized Gag and Gag-Pol polyproteins into mature, functional proteins and enzymes, such as reverse transcriptase, integrase, and the protease itself.[2][3] This cleavage is a critical step in the maturation of infectious virions.[1] Inhibition of HIV-1 protease results in the production of immature, non-infectious viral particles, making it a prime target for antiretroviral therapy.[1][4] Protease inhibitors are a cornerstone of Highly Active Antiretroviral Therapy (HAART), which has dramatically reduced the morbidity and mortality associated with AIDS.[1]

The development of potent and selective HIV-1 protease inhibitors is a major success of structure-based drug design. These inhibitors are designed to mimic the transition state of the protease's natural substrates, binding to the active site with high affinity and blocking its function.[2]

Discovery and Design of Oxazolidinone-Based Inhibitors

A key strategy in the design of next-generation protease inhibitors is to enhance interactions with the backbone atoms of the enzyme's active site. This can lead to inhibitors with improved resistance profiles, as mutations in the active site that confer resistance often involve the side chains of the amino acid residues.

The incorporation of oxazolidinone moieties as P2/P2' ligands in HIV-1 protease inhibitors represents a significant advancement in this area.[1][5] These structures are designed to form a complex network of hydrogen bonds with the highly conserved Asp29 residue in the S2 binding pocket of the protease.[1] X-ray crystallography of inhibitors bound to the protease has provided valuable insights into their binding modes, revealing that the oxazolidinone oxygen can form a strong hydrogen bond with the backbone amide of Asp29.[5] This structure-based design approach has led to the discovery of highly potent inhibitors.[1]

Chemical Synthesis

The synthesis of HIV-1 protease inhibitors incorporating oxazolidinone moieties is a multi-step process. A representative synthetic scheme is outlined below, based on methodologies described in the literature.[1][5] The synthesis often involves the coupling of a central hydroxyethylene or (hydroxyethyl)hydrazine isostere core with the oxazolidinone-containing side chains.

A key step in the synthesis is the enantioselective formation of the bicyclic oxazolidinones, which can be achieved through methods such as o-iodoxybenzoic acid-mediated cyclization.[5] The stereochemistry of the oxazolidinone ligand is crucial for the inhibitor's potency.[5]

Mechanism of Action

HIV-1 protease is a homodimeric aspartyl protease, with each monomer contributing a catalytic aspartate residue (Asp25) to the active site.[2] The catalytic mechanism involves a water molecule, activated by the aspartate dyad, which attacks the scissile peptide bond of the polyprotein substrate.[2][3]

Protease inhibitors, including those with oxazolidinone scaffolds, are competitive inhibitors that bind to the active site of the enzyme, mimicking the tetrahedral intermediate of the natural substrate.[2] This high-affinity binding blocks the access of the viral polyproteins to the active site, thereby preventing their cleavage and halting the viral maturation process.[4]

Biological Activity Data

The potency of HIV-1 protease inhibitors is quantified by their inhibition constant (Ki) against the purified enzyme and their half-maximal inhibitory concentration (IC50) or effective concentration (EC50) in cell-based antiviral assays.

Table 1: In Vitro Enzymatic Inhibition of Representative Oxazolidinone-Based HIV-1 Protease Inhibitors

| Compound | Ki (pM) against Wild-Type HIV-1 Protease | Reference |

| 4k | 40 | [5] |

| 13c | Not Reported (low nM range) | [1] |

| 13a | Not Reported (low nM range) | [1] |

| 13e | Not Reported (low nM range) | [1] |

Table 2: In Vitro Antiviral Activity of Representative Oxazolidinone-Based HIV-1 Protease Inhibitors

| Compound | IC50 (nM) against Wild-Type HIV in MT-4 cells | EC50 (µM) against Wild-Type HIV | Reference |

| 4k | 31 | Not Reported | [5] |

| 4l | Not Reported | Not Reported | [5] |

| 13c | Not Reported | 0.36 | [1] |

| 13a | Not Reported | 0.79 | [1] |

| 13e | Not Reported | 0.62 | [1] |

Experimental Protocols

HIV-1 Protease Enzymatic Assay (FRET-based)

This assay measures the ability of a compound to inhibit the cleavage of a synthetic peptide substrate by purified HIV-1 protease. The substrate is labeled with a fluorophore and a quencher, and cleavage results in an increase in fluorescence.

Materials:

-

Purified recombinant HIV-1 protease

-

FRET peptide substrate

-

Assay buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol, pH 5.5)

-

Test compounds dissolved in DMSO

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compounds in assay buffer.

-

In a 96-well plate, add 10 µL of each compound dilution. Include controls for 100% inhibition (no enzyme) and 0% inhibition (DMSO vehicle).

-

Add 80 µL of a solution containing HIV-1 protease in assay buffer to each well.

-

Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding 10 µL of the FRET substrate solution to each well.

-

Immediately measure the fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 340/490 nm) at 37°C for 30-60 minutes.

-

Calculate the initial reaction rates (Vi) from the linear portion of the kinetic curves.

-

Determine the percent inhibition for each compound concentration and calculate the IC50 value by fitting the data to a dose-response curve. Ki values can be determined using the Cheng-Prusoff equation if the Km of the substrate is known.

Anti-HIV Activity Assay in MT-4 Cells

This cell-based assay determines the ability of a compound to inhibit HIV-1 replication in a human T-cell line (MT-4). Inhibition of viral replication is typically measured by quantifying the viability of the cells, as HIV-1 infection is cytopathic to MT-4 cells.

Materials:

-

MT-4 cells

-

HIV-1 viral stock (e.g., NL4-3)

-

Complete culture medium (e.g., RPMI 1640 with 10% FBS, antibiotics)

-

Test compounds dissolved in DMSO

-

96-well microplates

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solybilizing agent (e.g., acidic isopropanol)

-

Microplate reader (for absorbance)

Procedure:

-

Seed MT-4 cells into a 96-well plate at a density of approximately 3 x 104 cells per well.

-

Add serial dilutions of the test compounds to the wells. Include uninfected cell controls and infected, untreated controls.

-

Infect the cells with a predetermined multiplicity of infection (MOI) of HIV-1 (e.g., 0.01).

-

Incubate the plates at 37°C in a 5% CO2 incubator for 4-5 days.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of the solubilizing agent to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each compound concentration relative to the uninfected and infected controls.

-

Determine the EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration, from parallel assays without virus) values from the dose-response curves. The selectivity index (SI) is calculated as CC50/EC50.

Conclusion

The development of HIV-1 protease inhibitors containing oxazolidinone scaffolds exemplifies a successful structure-based drug design strategy. These compounds have demonstrated high potency against both wild-type and multidrug-resistant strains of HIV-1. The in-depth understanding of their synthesis, mechanism of action, and biological activity, as outlined in this guide, provides a valuable framework for the ongoing discovery and development of novel antiretroviral agents. The detailed experimental protocols serve as a practical resource for researchers in the field, facilitating the evaluation of new inhibitor candidates. Continued efforts in this area are crucial for combating the emergence of drug resistance and improving therapeutic outcomes for individuals living with HIV.

References

- 1. Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HIV-1 protease - Wikipedia [en.wikipedia.org]

- 3. iverson.cm.utexas.edu [iverson.cm.utexas.edu]

- 4. Protease inhibitors: How they work, types, and side effects [medicalnewstoday.com]

- 5. Design and Synthesis of Potent HIV-1 Protease Inhibitors Containing Bicyclic Oxazolidinone Scaffold as the P2 Ligands: Structure–Activity Studies and Biological and X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]

Structure-Activity Relationship of HIV-1 Protease Inhibitor IN-5: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

This technical guide delves into the core principles of the structure-activity relationship (SAR) of a potent HIV-1 protease inhibitor, designated as IN-5. Identified as compound 13c in the pivotal study by Zhu M, et al., IN-5 demonstrates significant inhibitory action against both wild-type and darunavir-resistant HIV-1 variants, with a reported IC50 of 1.64 nM[1][2][3]. This document provides a comprehensive analysis of the available quantitative data, detailed experimental methodologies for inhibitor screening, and a visual representation of the underlying biochemical processes.

Quantitative Data Summary

The inhibitory potency of IN-5 and its analogues is intrinsically linked to the chemical moieties occupying the various subsites of the HIV-1 protease active site. The following table summarizes the key quantitative data for selected inhibitors from the foundational study, highlighting the impact of substitutions at the P1' and P2' positions.

| Compound | P2 Ligand | P1' Ligand | P2' Ligand | IC50 (nM)[2][3] |

| IN-5 (13c) | Phenol derivative | (R)-Isopropanol | 4-Trifluoromethylphenylsulfonamide | 1.64 |

| 13e | Phenol derivative | (R)-Isopropanol | Not Specified in Snippets | 2.33 |

| 14c | Phenol derivative | Enantiomeric Isopropanol | Not Specified in Snippets | 1.91 |

Core Structural Features and SAR Insights

The design of IN-5 and its analogues centers on maximizing interactions with the backbone of the HIV-1 protease active site, a strategy intended to enhance potency and minimize the impact of drug-resistant mutations[3]. The core scaffold incorporates a phenol as the P2 ligand and a chiral isopropanol at the P1' position[2][3].

The high potency of IN-5 (13c) can be attributed to the specific combination of the (R)-isopropanol at the P1' position and the 4-trifluoromethylphenylsulfonamide at the P2' position[2][3]. The isopropanol moiety is designed to enhance binding within the S1' subsite of the protease[2][3]. The structure-activity relationship suggests that modifications at both the P1' and P2' sites significantly influence the inhibitory activity of these compounds.

Experimental Protocols

The determination of the inhibitory activity of compounds like IN-5 typically involves a fluorometric-based enzyme inhibition assay. While the specific details from the primary study on IN-5 are not fully available, a general and widely accepted protocol for such an assay is outlined below.

HIV-1 Protease Inhibition Assay (Fluorometric)

This assay measures the ability of an inhibitor to block the cleavage of a fluorogenic substrate by recombinant HIV-1 protease.

Materials:

-

Recombinant HIV-1 Protease

-

Fluorogenic Peptide Substrate

-

Assay Buffer (e.g., sodium acetate, NaCl, EDTA, DTT, pH 4.7)

-

Test Compounds (e.g., IN-5) dissolved in DMSO

-

Positive Control Inhibitor (e.g., Pepstatin A)

-

96-well black microplates

-

Fluorescence microplate reader (Excitation/Emission wavelengths dependent on the substrate)

Procedure:

-

Reagent Preparation: Prepare working solutions of the HIV-1 protease, substrate, and test compounds in assay buffer.

-

Assay Reaction:

-

To each well of the microplate, add the test compound at various concentrations.

-

Add the HIV-1 protease solution to each well and incubate for a specified period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.

-

-

Fluorescence Measurement: Immediately measure the fluorescence intensity over time (kinetic mode) using a microplate reader at an appropriate temperature (e.g., 37°C).

-

Data Analysis:

-

Determine the rate of substrate cleavage from the linear portion of the kinetic curve.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a no-inhibitor control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Visualizing Key Processes

To better understand the context of IN-5's mechanism of action, the following diagrams illustrate the HIV life cycle, the role of HIV-1 protease, and the workflow of an inhibition assay.

References

An In-depth Technical Guide to the Binding Affinity and Kinetics of HIV-1 Protease Inhibitor IN-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the binding characteristics of the HIV-1 protease inhibitor IN-5. Due to the critical role of HIV-1 protease in the viral life cycle, understanding the binding affinity and kinetics of its inhibitors is paramount for the development of effective antiretroviral therapies. This document summarizes the available quantitative data for IN-5, presents detailed experimental protocols for characterizing inhibitor binding, and provides visualizations of key processes.

Quantitative Binding Data for HIV-1 Protease-IN-5

This compound, also identified as Compound 13c, is a potent inhibitor of the HIV-1 protease.[1] Currently, the available data quantifies its inhibitory activity in terms of the half-maximal inhibitory concentration (IC50).

| Parameter | Value | Compound | Target | Reference |

| IC50 | 1.64 nM | This compound (Compound 13c) | HIV-1 Protease | Zhu M, et al. Bioorg Med Chem. 2020 Aug 15;28(16):115623.[1] |

Note: While the IC50 value indicates the concentration of the inhibitor required to reduce the enzyme activity by half, it is not a direct measure of binding affinity (Kd). Further biophysical assays are required to determine the equilibrium dissociation constant (Kd) and the kinetic rate constants (kon and koff). The following sections detail the experimental protocols for obtaining these crucial parameters.

Experimental Protocols for Determining Binding Affinity and Kinetics

To fully characterize the interaction between HIV-1 protease and an inhibitor like IN-5, a combination of biophysical techniques is typically employed. The following are detailed methodologies for key experiments.

Förster Resonance Energy Transfer (FRET) Assay for Inhibition Constant (Ki)

FRET-based assays are widely used for continuous measurement of HIV-1 protease activity and for determining the inhibition constants of compounds.[2][3][4]

Principle: This assay utilizes a synthetic peptide substrate containing a fluorescent donor and a quencher molecule. In the intact substrate, the fluorescence of the donor is quenched. Upon cleavage by HIV-1 protease, the donor and quencher are separated, resulting in an increase in fluorescence. The presence of an inhibitor prevents this cleavage, thus the rate of fluorescence increase is reduced.

Detailed Protocol:

-

Reagent Preparation:

-

Assay Buffer: Typically, a buffer with a pH of 4.7-6.0 is used, such as 0.1 M sodium acetate, 1 M NaCl, 1 mM EDTA, and 1 mM DTT.

-

HIV-1 Protease: Recombinant HIV-1 protease is diluted to a final concentration of 100-200 ng per assay well.

-

FRET Substrate: A specific HIV-1 protease substrate, such as one containing the HiLyte Fluor™488/QXL™520 pair, is diluted in the assay buffer to a concentration near its Michaelis constant (Km).[3]

-

Inhibitor (IN-5): A stock solution of IN-5 is prepared in DMSO and then serially diluted in the assay buffer to create a range of concentrations.

-

-

Assay Procedure:

-

In a 96-well microplate, add 80 µL of the diluted HIV-1 protease solution to each well.

-

Add 10 µL of the serially diluted inhibitor (IN-5) or control (DMSO) to the respective wells.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 10 µL of the FRET substrate solution to each well.

-

Immediately place the plate in a fluorescence microplate reader.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm (for the HiLyte Fluor™488/QXL™520 pair) in kinetic mode for 1-3 hours at 37°C.

-

Calculate the initial reaction rates (slopes of the linear portion of the fluorescence versus time curves).

-

Plot the initial rates against the inhibitor concentrations.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Km of the substrate and its concentration are known.

-

Surface Plasmon Resonance (SPR) for Binding Kinetics (kon, koff) and Affinity (Kd)

SPR is a powerful label-free technique for real-time monitoring of biomolecular interactions, providing kinetic information about the association (kon) and dissociation (koff) rates.[5]

Principle: One of the binding partners (e.g., HIV-1 protease) is immobilized on a sensor chip. The other partner (the inhibitor) is flowed over the surface. The binding and dissociation events cause changes in the refractive index at the sensor surface, which are detected as a change in the SPR signal (measured in Resonance Units, RU).

Detailed Protocol:

-

Immobilization of HIV-1 Protease:

-

Activate the surface of a CM5 sensor chip using a 1:1 mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Inject a solution of recombinant HIV-1 protease (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 5.0) over the activated surface to achieve an immobilization level of 1500-3000 RU.

-

Deactivate any remaining active esters by injecting a solution of 1 M ethanolamine-HCl.

-

-

Binding and Dissociation Analysis:

-

Prepare a series of dilutions of the inhibitor (IN-5) in a suitable running buffer (e.g., HBS-EP buffer).

-

Inject the different concentrations of the inhibitor over the immobilized protease surface for a defined period (association phase), followed by a flow of running buffer alone (dissociation phase).

-

A reference flow cell (without immobilized protease or with an irrelevant protein) should be used to subtract non-specific binding and bulk refractive index changes.

-

-

Data Analysis:

-

The resulting sensorgrams (RU vs. time) are globally fitted to a 1:1 binding model using analysis software (e.g., Biacore Evaluation Software).

-

This fitting process yields the association rate constant (kon, in M⁻¹s⁻¹) and the dissociation rate constant (koff, in s⁻¹).

-

The equilibrium dissociation constant (Kd) is then calculated as the ratio of koff/kon.

-

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profile and Binding Affinity (Kd)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Principle: A solution of the inhibitor is titrated into a solution of the protein in a microcalorimeter. The heat change upon each injection is measured. As the protein becomes saturated with the inhibitor, the heat changes diminish.

Detailed Protocol:

-

Sample Preparation:

-

Both the HIV-1 protease and the inhibitor (IN-5) must be in the exact same buffer to avoid large heats of dilution. Exhaustive dialysis of the protein against the final buffer is recommended. The inhibitor is then dissolved in this dialysis buffer.

-

Typical starting concentrations are 10-50 µM for the protease in the sample cell and 100-500 µM for the inhibitor in the syringe.

-

-

ITC Experiment:

-

Load the HIV-1 protease solution into the sample cell of the ITC instrument.

-

Load the inhibitor solution into the injection syringe.

-

Perform a series of small, sequential injections of the inhibitor into the protease solution while monitoring the heat change.

-

A control experiment, titrating the inhibitor into the buffer alone, should be performed to determine the heat of dilution.

-

-

Data Analysis:

-

The raw data (heat pulses) are integrated to obtain the heat change per injection.

-

The heat of dilution from the control experiment is subtracted from the binding data.

-

The resulting data points are plotted as heat change per mole of injectant versus the molar ratio of inhibitor to protein.

-

The data are then fitted to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Ka, from which Kd = 1/Ka), the stoichiometry of binding (n), and the enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated using the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTlnKa).

-

Visualizations

HIV-1 Protease Inhibition Mechanism

The following diagram illustrates the catalytic mechanism of HIV-1 protease and its inhibition. HIV-1 protease is an aspartic protease that cleaves viral polyproteins, an essential step for viral maturation. Inhibitors like IN-5 are designed to mimic the transition state of the substrate, binding tightly to the active site and blocking its function.

Caption: Mechanism of HIV-1 protease catalysis and competitive inhibition.

Experimental Workflow for Binding Characterization

The diagram below outlines a typical workflow for the comprehensive characterization of the binding affinity and kinetics of a novel HIV-1 protease inhibitor.

Caption: Workflow for characterizing inhibitor binding affinity and kinetics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Dissociation and association of the HIV-1 protease dimer subunits: equilibria and rates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Selection of HIV-1 for resistance to fifth-generation protease inhibitors reveals two independent pathways to high-level resistance | eLife [elifesciences.org]

- 5. journals.asm.org [journals.asm.org]

In Vitro Characterization of HIV-1 Protease Inhibitor: IN-5 (Compound 13c)

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of HIV-1 protease-IN-5, also identified as Compound 13c. This potent inhibitor has demonstrated significant activity against both wild-type and drug-resistant strains of HIV-1. This document details the quantitative inhibitory data, experimental methodologies for its characterization, and visual representations of the experimental workflow and inhibitory mechanism.

Quantitative Inhibitory Activity

The inhibitory potency of IN-5 against HIV-1 protease has been determined through enzymatic assays. The half-maximal inhibitory concentration (IC50) represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

| Compound Name | Alias | Target | IC50 (nM) | Notes |

| This compound | Compound 13c | HIV-1 Protease | 1.64 | Active against wild-type and DRV-resistant variants[1][2][3]. |

Experimental Protocols

The following sections describe the detailed methodologies for the key experiments involved in the in vitro characterization of this compound. While the specific parameters for characterizing IN-5 are detailed in Zhu M, et al. Bioorg Med Chem. 2020, the following protocols are based on established and widely used methods in the field for evaluating HIV-1 protease inhibitors.

Recombinant HIV-1 Protease Expression and Purification

The production of active, recombinant HIV-1 protease is a critical first step for in vitro assays.

Objective: To express and purify recombinant wild-type HIV-1 protease.

Methodology:

-

Expression Vector: The coding sequence for HIV-1 protease is cloned into an E. coli expression vector, such as pET-28a. The construct may include a fusion tag (e.g., His-tag) to facilitate purification.

-

Transformation and Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG). Due to the toxicity of the protease, expression is often carried out at reduced temperatures.

-

Cell Lysis and Inclusion Body Isolation: Expressed HIV-1 protease often forms inclusion bodies within the E. coli cells. Cells are harvested by centrifugation and lysed. The insoluble inclusion bodies are then isolated and washed.

-

Solubilization and Refolding: The inclusion bodies are solubilized using a strong denaturant like 8 M urea or 6 M guanidine hydrochloride. The protease is then refolded by rapid dilution into a refolding buffer with an optimal pH (around 4.0-5.5) to allow for proper dimerization and activation.

-

Purification: The refolded and active protease is purified using chromatography techniques. Affinity chromatography, such as using a pepstatin A agarose column or immobilized metal affinity chromatography (IMAC) for His-tagged proteins, is commonly employed[4]. This is often followed by size-exclusion chromatography to obtain a highly pure and homogenous enzyme preparation.

Enzymatic Activity Assay (FRET-based)

A Förster Resonance Energy Transfer (FRET) based assay is a common method to measure the enzymatic activity of HIV-1 protease and the inhibitory effects of compounds like IN-5.

Objective: To determine the IC50 value of IN-5 against recombinant HIV-1 protease.

Methodology:

-

Principle: The assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher molecule at its ends. In the intact peptide, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage of the peptide by HIV-1 protease, the fluorophore and quencher are separated, leading to an increase in fluorescence signal.

-

Reagents and Materials:

-

Purified recombinant HIV-1 protease.

-

FRET peptide substrate (e.g., based on the p17/p24 cleavage site).

-

Assay buffer (typically sodium acetate or MES buffer at pH 4.7-6.0, containing NaCl and a reducing agent like DTT).

-

This compound (dissolved in DMSO).

-

A known HIV-1 protease inhibitor as a positive control (e.g., Darunavir).

-

96-well or 384-well black microplates.

-

Fluorescence microplate reader.

-

-

Procedure:

-

A dilution series of this compound is prepared in the assay buffer.

-

A fixed concentration of HIV-1 protease is added to the wells of the microplate containing the different concentrations of the inhibitor.

-

The enzyme and inhibitor are pre-incubated for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).

-

The enzymatic reaction is initiated by the addition of the FRET peptide substrate to all wells.

-

The increase in fluorescence is monitored kinetically over time using a fluorescence plate reader with appropriate excitation and emission wavelengths for the specific FRET pair.

-

The initial reaction velocities are calculated from the linear phase of the fluorescence signal increase.

-

The IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Antiviral Activity Assay

This assay determines the ability of IN-5 to inhibit HIV-1 replication in a cell-based model.

Objective: To determine the antiviral efficacy of IN-5 in a human T-cell line.

Methodology:

-

Cell Line: A human T-cell line susceptible to HIV-1 infection, such as MT-2 or MT-4 cells, is used.

-

Virus Stock: A laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) is used to infect the cells.

-

Procedure:

-

MT-2 cells are seeded in a 96-well plate.

-

A serial dilution of this compound is added to the cells.

-

The cells are then infected with a predetermined amount of HIV-1.

-

The plates are incubated for several days (typically 4-7 days) to allow for viral replication.

-

The extent of viral replication is quantified by measuring a viral marker, such as the p24 antigen concentration in the cell supernatant using an ELISA-based assay.

-

Cell viability is also assessed to determine any cytotoxic effects of the compound, for example, using an MTT or XTT assay.

-

The EC50 (50% effective concentration) is calculated by plotting the percentage of inhibition of p24 production against the drug concentration.

-

Visualizations

Experimental Workflow for IC50 Determination

Caption: Workflow for determining the IC50 of IN-5 using a FRET-based assay.

Mechanism of HIV-1 Protease Inhibition by IN-5

Caption: Logical diagram of HIV-1 protease inhibition by IN-5.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Purification of HIV-1 wild-type protease and characterization of proteolytically inactive HIV-1 protease mutants by pepstatin A affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide on the Preliminary Efficacy of HIV-1 Protease-IN-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary efficacy studies of HIV-1 protease-IN-5, a novel protease inhibitor with potent activity against both wild-type and drug-resistant strains of the Human Immunodeficiency Virus Type 1 (HIV-1). This document collates available quantitative data, details experimental methodologies, and presents visual representations of key processes to facilitate a deeper understanding of this promising antiretroviral candidate.

Introduction: The Role of Protease Inhibitors in HIV-1 Therapy

HIV-1 protease is a critical enzyme in the viral life cycle, responsible for the cleavage of Gag and Gag-Pol polyproteins into mature, functional proteins. This maturation step is essential for the production of infectious virions. Protease inhibitors (PIs) are a class of antiretroviral drugs that bind to the active site of the HIV-1 protease, preventing this cleavage and thereby halting the production of new, infectious virus particles. While highly effective, the emergence of drug-resistant strains of HIV-1 remains a significant challenge in the long-term management of HIV/AIDS, necessitating the development of next-generation inhibitors with improved resistance profiles.

This compound (also identified as Compound 13c) is a novel, highly potent inhibitor designed to address the challenges of drug resistance. Preliminary studies have demonstrated its remarkable activity against both wild-type and darunavir (DRV)-resistant HIV-1 variants, positioning it as a strong candidate for further preclinical and clinical development.

Quantitative Efficacy Data

The following tables summarize the key quantitative data from preliminary in vitro studies of this compound and related compounds. This data highlights the potent inhibitory activity of this new compound compared to the established protease inhibitor, darunavir.

Table 1: In Vitro Inhibitory Activity of this compound and Comparators

| Compound | Target | Assay | IC50 (nM) | Reference |

| This compound (13c) | Wild-Type HIV-1 Protease | Enzyme Inhibition Assay | 1.64 | |

| Darunavir (DRV) | Wild-Type HIV-1 Protease | Enzyme Inhibition Assay | Not explicitly stated in abstract, used as a comparator | |

| Compound 13e | Wild-Type HIV-1 Protease | Enzyme Inhibition Assay | 2.33 |

IC50 (50% inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Antiviral Activity against HIV-1 Variants

| Compound | HIV-1 Strain | Cell Line | EC50 (nM) | Reference |

| This compound (13c) | Wild-Type | Not specified in abstract | Potent activity reported | |

| This compound (13c) | Darunavir-Resistant Variants | Not specified in abstract | "Remarkable activity" reported |

EC50 (50% effective concentration) is a measure of the concentration of a drug that gives half of the maximal response.

Experimental Protocols

The following sections detail the methodologies employed in the preliminary efficacy studies of this compound.

HIV-1 Protease Enzyme Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified HIV-1 protease.

Principle: The assay is based on the cleavage of a fluorogenic peptide substrate by HIV-1 protease. In the presence of an inhibitor, the cleavage of the substrate is reduced, leading to a decrease in the fluorescence signal. The IC50 value is determined by measuring the fluorescence at various inhibitor concentrations.

Protocol:

-

Reagent Preparation:

-

Recombinant HIV-1 protease is diluted to a working concentration in an appropriate assay buffer.

-

A fluorogenic substrate peptide is prepared in a suitable buffer.

-

This compound and control inhibitors are serially diluted to a range of concentrations.

-

-

Assay Procedure:

-

The HIV-1 protease enzyme is pre-incubated with the inhibitor (or vehicle control) for a specified time at a controlled temperature.

-

The fluorogenic substrate is added to initiate the enzymatic reaction.

-

The fluorescence intensity is measured over time using a fluorescence plate reader at an excitation/emission wavelength pair appropriate for the fluorophore.

-

-

Data Analysis:

-

The rate of substrate cleavage is calculated from the linear phase of the fluorescence curve.

-

The percentage of inhibition at each inhibitor concentration is calculated relative to the vehicle control.

-

The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

-

Cell-Based Antiviral Activity Assay

This assay measures the ability of a compound to inhibit HIV-1 replication in a cell culture system.

Principle: Human T-lymphocyte cell lines (e.g., MT-4) are infected with HIV-1 in the presence of varying concentrations of the test compound. The extent of viral replication is quantified after a period of incubation, typically by measuring the activity of viral reverse transcriptase or the level of a viral protein (e.g., p24 antigen) in the culture supernatant.

Protocol:

-

Cell Culture and Infection:

-

MT-4 cells are cultured in appropriate media.

-

Cells are infected with a laboratory-adapted strain of HIV-1 (e.g., NL4-3) or with clinical isolates, including drug-resistant variants.

-

-

Compound Treatment:

-

Immediately after infection, the cells are washed and resuspended in fresh media containing serial dilutions of this compound or control drugs.

-

-

Incubation:

-

The treated and infected cells are incubated for a period of 3-7 days to allow for viral replication.

-

-

Quantification of Viral Replication:

-

The cell culture supernatant is collected.

-

The amount of viral replication is determined using a commercially available p24 antigen ELISA kit or a reverse transcriptase activity assay.

-

-

Data Analysis:

-

The percentage of inhibition of viral replication at each drug concentration is calculated relative to the untreated infected control.

-

The EC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

-

Visualizations

The following diagrams illustrate key conceptual and experimental workflows relevant to the study of HIV-1 protease inhibitors.

Caption: Mechanism of HIV-1 Protease Action and Inhibition by this compound.

Caption: General Experimental Workflow for the Evaluation of HIV-1 Protease Inhibitors.

Conclusion and Future Directions

The preliminary efficacy data for this compound are highly promising. Its potent inhibition of wild-type HIV-1 protease at a low nanomolar concentration and its reported activity against darunavir-resistant variants suggest that it has the potential to be a valuable addition to the arsenal of antiretroviral therapies. The favorable preliminary profile of this compound warrants further investigation, including:

-

Comprehensive Resistance Profiling: Evaluating the efficacy of this compound against a broader panel of clinical isolates with diverse resistance mutations.

-

In Vivo Efficacy Studies: Assessing the antiviral activity and pharmacokinetic properties of the compound in animal models of HIV-1 infection.

-

Toxicology and Safety Pharmacology: Conducting comprehensive studies to evaluate the safety profile of this compound.

Further research will be crucial to fully elucidate the therapeutic potential of this compound and its role in the future of HIV-1 treatment.

Target Validation of HIV-1 Protease for the Inhibitor IN-5: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target validation of HIV-1 protease for the novel inhibitor IN-5. The document summarizes available quantitative data, outlines relevant experimental protocols, and visualizes key biological pathways and experimental workflows.

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) protease is an essential enzyme for the viral life cycle, responsible for the cleavage of viral Gag and Gag-Pol polyproteins into mature, functional proteins. This maturation step is critical for the production of infectious virions. As such, HIV-1 protease has been a prime target for the development of antiretroviral drugs known as protease inhibitors (PIs). IN-5 (also referred to as compound 13c) is a novel and potent HIV-1 protease inhibitor that has demonstrated significant activity against both wild-type and drug-resistant strains of the virus. This document serves as a technical resource for understanding the validation of HIV-1 protease as the target for IN-5.

Quantitative Data Summary

IN-5 has shown high potency in enzymatic assays. The available quantitative data for IN-5 and the reference drug Darunavir (DRV) are summarized below for comparison.

| Compound | Target | Assay Type | Metric | Value (nM) | Notes |

| IN-5 (Compound 13c) | Wild-type HIV-1 Protease | Enzymatic Assay | IC50 | 1.64[1] | Active against wild-type and DRV-resistant HIV-1 variants.[1] |

| Darunavir (DRV) | Wild-type HIV-1 Protease | Enzymatic Assay | Ki | 0.0015 | A potent and clinically used HIV-1 protease inhibitor. |

Note: Comprehensive quantitative data for IN-5, including its binding affinity (Ki) and detailed activity against a panel of specific drug-resistant HIV-1 protease variants, are detailed in the primary research publication by Zhu M, et al. (2020), which should be consulted for an in-depth analysis.

Experimental Protocols

The validation of HIV-1 protease as the target for IN-5 involves a series of established in vitro experiments. The following are detailed methodologies for key assays typically employed in such studies.

HIV-1 Protease Enzymatic Assay (FRET-based)

This assay is used to determine the direct inhibitory effect of a compound on the enzymatic activity of purified HIV-1 protease. A common method involves a Förster Resonance Energy Transfer (FRET) substrate.

Principle: A synthetic peptide substrate containing a sequence recognized and cleaved by HIV-1 protease is flanked by a fluorescent donor and a quencher molecule. In the intact substrate, the fluorescence of the donor is quenched. Upon cleavage by the protease, the donor and quencher are separated, leading to an increase in fluorescence that can be measured over time.

Materials:

-

Recombinant HIV-1 Protease

-

FRET-based peptide substrate

-

Assay Buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 4.7)

-

Test compound (IN-5) dissolved in DMSO

-

Control inhibitor (e.g., Darunavir)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compound (IN-5) and control inhibitor in assay buffer.

-

Add a defined amount of recombinant HIV-1 protease to each well of the microplate.

-

Add the diluted compounds to the wells containing the protease and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the FRET substrate to each well.

-

Immediately begin monitoring the increase in fluorescence intensity at the appropriate excitation and emission wavelengths for the donor fluorophore in a kinetic mode at 37°C.

-

Record the reaction rates and calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Anti-HIV-1 Activity in Cell Culture (MT-4 Cell-based Assay)

This assay evaluates the ability of a compound to inhibit HIV-1 replication in a cellular context. MT-4 cells, a human T-cell line, are highly susceptible to HIV-1 infection and exhibit a pronounced cytopathic effect (CPE) upon infection.

Principle: The viability of HIV-1 infected MT-4 cells is significantly reduced due to the viral CPE. An effective antiviral agent will protect the cells from this effect, leading to increased cell viability, which can be quantified using a colorimetric assay such as the MTT assay.

Materials:

-

MT-4 cells

-

HIV-1 laboratory-adapted strain (e.g., IIIB or NL4-3)

-

Cell culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics)

-

Test compound (IN-5)

-

Control drug (e.g., Darunavir)

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization buffer (e.g., acidified isopropanol)

-

96-well cell culture plates

-

Spectrophotometer

Procedure:

-

Seed MT-4 cells into a 96-well plate at an appropriate density.

-

Prepare serial dilutions of the test compound (IN-5) and control drug in cell culture medium.

-

Add the diluted compounds to the cells.

-

Infect the cells with a pre-titered amount of HIV-1. Include uninfected control wells and infected, untreated control wells.

-

Incubate the plates for 4-5 days at 37°C in a CO2 incubator.

-

After the incubation period, add MTT reagent to each well and incubate for a further 4 hours to allow for the formation of formazan crystals by viable cells.

-

Add solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a spectrophotometer.

-

Calculate the percentage of cell viability for each compound concentration relative to the uninfected and infected controls.

-

Determine the EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) from the dose-response curves. The selectivity index (SI) is calculated as CC50/EC50.

Visualizations

HIV-1 Life Cycle and the Role of Protease

The following diagram illustrates the key stages of the HIV-1 life cycle, highlighting the critical role of HIV-1 protease in the maturation of new virions.

Caption: HIV-1 life cycle highlighting the protease-mediated maturation step.

Mechanism of Action of HIV-1 Protease Inhibitors

This diagram illustrates the general mechanism by which HIV-1 protease inhibitors, such as IN-5, block the function of the enzyme.

Caption: Mechanism of HIV-1 protease inhibition by IN-5.

Experimental Workflow for IN-5 Validation

The logical flow of experiments to validate IN-5 as an HIV-1 protease inhibitor is depicted below.

Caption: Experimental workflow for the validation of IN-5.

Conclusion

The available data strongly support the validation of HIV-1 protease as the primary target for the inhibitor IN-5. Its potent enzymatic inhibition and cellular anti-HIV-1 activity, including against drug-resistant variants, underscore its potential as a promising therapeutic candidate. Further detailed studies, as outlined in the primary literature, are essential for a complete understanding of its pharmacological profile and for advancing its development. This technical guide provides a foundational understanding for researchers and professionals in the field of HIV drug discovery.

References

Early Development of HIV-1 Protease Inhibitor IN-5: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the early research and development of the potent HIV-1 protease inhibitor, designated as IN-5 (also known as compound 13c). This document summarizes the available quantitative data, outlines plausible experimental methodologies based on the cited research, and provides visualizations of the inhibitor's design and mechanism of action.

Executive Summary

HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving viral polyproteins into mature, functional proteins. Inhibition of this enzyme leads to the production of non-infectious virions, making it a key target for antiretroviral therapy. Early research on a novel series of HIV-1 protease inhibitors identified compound IN-5 (13c) as a highly potent molecule with significant activity against both wild-type and drug-resistant strains of HIV-1. This inhibitor was rationally designed to enhance interactions with the S1' subsite of the HIV-1 protease active site.

Quantitative Data Summary

The primary quantitative measure of IN-5's efficacy is its half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the activity of the HIV-1 protease enzyme by 50%. The available data for IN-5 and a related compound are presented below.

| Compound | Target | IC50 (nM) | P1' Ligand | P2' Ligand |

| IN-5 (13c) | HIV-1 Protease | 1.64 | (R)-isopropanol | 4-trifluoromethylphenylsulfonamide |

| 13e | HIV-1 Protease | 2.33 | (R)-isopropanol | 4-trifluoromethylphenylsulfonamide |

Data sourced from Zhu M, et al. Bioorg Med Chem. 2020 Aug 15;28(16):115623.[1]

Experimental Protocols

While the full detailed experimental protocols from the primary research could not be accessed, the following methodologies are standard in the field of HIV-1 protease inhibitor development and are consistent with the information available in the abstracts of the cited publication.

HIV-1 Protease Inhibition Assay (FRET-based)

This assay is commonly used to determine the in vitro inhibitory activity of compounds against purified HIV-1 protease.

-

Reagents and Materials:

-

Recombinant HIV-1 protease

-

Fluorogenic substrate: A peptide containing a cleavage site for HIV-1 protease, flanked by a fluorescent donor and a quencher molecule.

-

Assay buffer (e.g., Sodium acetate buffer, pH 5.5, containing NaCl, EDTA, and DTT).

-

Test compound (IN-5) dissolved in DMSO.

-

96-well microtiter plates.

-

Fluorescence plate reader.

-

-

Procedure:

-

The test compound (IN-5) is serially diluted in DMSO and then added to the wells of a 96-well plate.

-

Recombinant HIV-1 protease is added to each well containing the test compound and incubated for a pre-determined period at 37°C to allow for inhibitor binding.

-

The fluorogenic substrate is added to each well to initiate the enzymatic reaction.

-

The fluorescence intensity is measured kinetically over time using a fluorescence plate reader (Excitation/Emission wavelengths are dependent on the specific fluorogenic substrate used).

-

The rate of substrate cleavage is determined from the linear phase of the reaction.

-

The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Antiviral Activity Assay in Cell Culture

This assay measures the ability of a compound to inhibit HIV-1 replication in a cellular context.

-

Cells and Virus:

-

A susceptible human T-cell line (e.g., MT-4 or CEM).

-

A laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) or clinical isolates, including drug-resistant variants.

-

-

Procedure:

-

Cells are seeded in 96-well plates.

-

The test compound (IN-5) is serially diluted and added to the cells.

-

A known amount of HIV-1 virus stock is added to the wells to infect the cells.

-

The plates are incubated for several days at 37°C in a CO2 incubator to allow for viral replication.

-

After the incubation period, the extent of viral replication is quantified. This can be done through various methods, such as:

-

MTT assay: Measures cell viability, as HIV-1 infection leads to cytopathic effects.

-

p24 antigen ELISA: Measures the amount of the viral core protein p24 in the culture supernatant.

-

Reverse transcriptase activity assay: Measures the activity of the viral reverse transcriptase enzyme in the culture supernatant.

-

-

The EC50 (50% effective concentration) is calculated, representing the concentration of the compound that inhibits viral replication by 50%.

-

Visualizations

The following diagrams illustrate the logical relationships in the design of IN-5 and the general mechanism of HIV-1 protease inhibition.

Caption: Design strategy for the development of the HIV-1 protease inhibitor IN-5 (13c).

Caption: General mechanism of HIV-1 protease action and its inhibition by IN-5.

References

An In-depth Technical Guide to the Physicochemical Properties of HIV-1 Protease Inhibitors: A Focus on Darunavir as a Case Study

Disclaimer: Initial searches for a compound specifically named "HIV-1 protease-IN-5" did not yield any publicly available information. This may indicate that it is an internal research compound, a novel agent not yet described in the literature, or a misnomer. Therefore, this guide will focus on a well-characterized and clinically significant HIV-1 protease inhibitor, Darunavir, to provide a comprehensive overview of the physicochemical properties, experimental evaluation, and mechanism of action relevant to this class of antiretroviral drugs.

Introduction

Human Immunodeficiency Virus type 1 (HIV-1) protease is a critical enzyme in the viral life cycle.[1][2] It is an aspartyl protease responsible for cleaving newly synthesized Gag and Gag-Pol polyproteins into mature, functional viral proteins.[1][3][4] This cleavage is essential for the production of infectious virions.[1][5] Inhibition of HIV-1 protease prevents viral maturation, rendering the resulting particles non-infectious, making it a prime target for antiretroviral therapy.[1][3][5] Darunavir is a second-generation HIV-1 protease inhibitor designed to be effective against both wild-type and multi-drug resistant strains of the virus.[6][7][8]

Physicochemical Properties of Darunavir

The physicochemical properties of an HIV-1 protease inhibitor are critical determinants of its pharmacokinetic and pharmacodynamic profile, including its absorption, distribution, metabolism, excretion, and toxicity (ADMET).

| Property | Value | Reference |

| Molecular Formula | C27H37N3O7S | [6] |

| Molecular Weight | 547.66 g/mol | [6] |

| Enzyme Inhibition Constant (Ki) | 16 pM | [7] |

| IC50 (Enzyme) | 1.8 nM | [7] |

| Antiviral ID50 (CEM cells) | 4.7 nM | [7] |

| LogP (calculated) | 3.3 | [6] |

| Water Solubility | 0.0076 mg/mL | [6] |

Experimental Protocols

The determination of the physicochemical and inhibitory properties of compounds like Darunavir involves a variety of standardized in vitro and cell-based assays.

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified HIV-1 protease.

-

Principle: A fluorogenic substrate, which is a synthetic peptide mimicking a natural cleavage site of the protease, is used. When cleaved by the protease, a fluorophore is released, and the resulting increase in fluorescence is measured over time. An inhibitor will reduce the rate of this cleavage.

-

Materials:

-

Recombinant HIV-1 Protease

-

Fluorogenic substrate (e.g., Abz-Thr-Ile-Nle-p-nitro-Phe-Gln-Arg-NH2)

-

Assay Buffer (e.g., 25 mM MES, pH 5.6, 200 mM NaCl, 5% DMSO, 5% glycerol, 0.0002% Triton X-100, 1 mM DTT)[9]

-

Test compound (e.g., Darunavir) dissolved in DMSO

-

Control inhibitor (e.g., Pepstatin A)

-

96-well microplate

-

Fluorescence microplate reader (Ex/Em = 330/450 nm)[10]

-

-

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the test compound dilutions, enzyme control (buffer only), and inhibitor control.

-

Add the purified HIV-1 protease solution to all wells and incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Immediately begin monitoring the fluorescence intensity in a kinetic mode at 37°C for a defined period (e.g., 1-3 hours).[10]

-

-

Data Analysis:

-

The rate of reaction (slope of the linear portion of the fluorescence vs. time curve) is calculated for each inhibitor concentration.

-

The percent inhibition is determined relative to the enzyme control.

-

The IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) is calculated by fitting the percent inhibition versus inhibitor concentration data to a dose-response curve.[11]

-

The Ki value can be determined from the IC50 value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.[12]

-

This assay determines the concentration of the inhibitor required to prevent HIV-1 replication in a cell culture system.

-

Principle: T-cells, which are a natural target for HIV-1, are infected with the virus in the presence of varying concentrations of the inhibitor. The effectiveness of the inhibitor is measured by quantifying the extent of viral replication, often by measuring the cytopathic effect of the virus or by using reporter gene assays.[12][13]

-

Materials:

-

A susceptible T-cell line (e.g., MT-4, CEM)

-

HIV-1 viral stock

-

Cell culture medium (e.g., RPMI-1640 with fetal bovine serum)

-

Test compound

-

A method to quantify cell viability or viral replication (e.g., MTT assay, p24 antigen ELISA, or a reporter virus system)[12]

-

-

Procedure:

-

Seed the T-cells in a 96-well plate.

-

Add serial dilutions of the test compound to the cells.

-

Infect the cells with a known amount of HIV-1.

-

Incubate the plate for a period that allows for multiple rounds of viral replication (e.g., 4-5 days).

-

After incubation, assess the level of viral replication or cell viability. For example, in an MTT assay, the amount of viable cells is quantified colorimetrically.[12]

-

-

Data Analysis:

-

The percentage of protection from the viral cytopathic effect or the percentage of inhibition of viral replication is calculated for each compound concentration.

-

The EC50 (50% effective concentration) or ID50 (50% inhibitory dose) is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[4]

-

Mechanism of Action and Visualization

HIV-1 protease inhibitors are designed as transition-state analogs.[4] The enzyme's active site contains a pair of catalytic aspartic acid residues (Asp25 and Asp25').[3] During the cleavage of a polypeptide chain, the enzyme stabilizes a tetrahedral transition state intermediate. Inhibitors like Darunavir mimic this intermediate, binding tightly to the active site and preventing the natural substrate from being processed.[1]

Darunavir was specifically designed to form robust hydrogen bonds with the backbone atoms of the protease active site.[8] This is a key strategy to overcome drug resistance, as mutations in the active site that affect side chains may have less impact on the inhibitor's binding to the more conserved backbone.[3] Darunavir's bis-tetrahydrofuran (bis-THF) moiety is crucial for these interactions with the S2 subsite of the protease.[7][14]

Caption: Inhibition of HIV-1 maturation by Darunavir.

The diagram above illustrates the central role of HIV-1 protease in the viral life cycle and how an inhibitor like Darunavir intervenes. Normally, the protease cleaves the Gag-Pol polyprotein, leading to the assembly of a mature, infectious virion. Darunavir, by acting as a transition-state mimic, binds to the active site of the protease, forming an inactive complex. This prevents the cleavage of the polyprotein, resulting in the production of immature, non-infectious viral particles.

References

- 1. HIV-1 protease - Wikipedia [en.wikipedia.org]

- 2. iverson.cm.utexas.edu [iverson.cm.utexas.edu]

- 3. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HIV-1 protease inhibitors: a comparative QSAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Darunavir | C27H37N3O7S | CID 213039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Darunavir, a Conceptually New HIV-1 Protease Inhibitor for the Treatment of Drug-resistant HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of Darunavir-derived HIV-1 protease inhibitors incorporating P2’ amide-derivatives: Synthesis, biological evaluation and structural studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of Broad-Based HIV-1 Protease Inhibitors From Combinatorial Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 10. abcam.cn [abcam.cn]

- 11. researchgate.net [researchgate.net]

- 12. Estimation of Serum-Free 50-Percent Inhibitory Concentrations for Human Immunodeficiency Virus Protease Inhibitors Lopinavir and Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.plos.org [journals.plos.org]

- 14. The structural, dynamic, and thermodynamic basis of darunavir resistance of a heavily mutated HIV-1 protease using molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Enzymatic Characterization of HIV-1 Protease Inhibitors

Note: A search for the specific compound "HIV-1 protease-IN-5" did not yield public information. Therefore, these application notes and protocols are provided for a representative potent HIV-1 protease inhibitor, based on publicly available scientific literature. The principles and methods described are broadly applicable to the enzymatic characterization of novel HIV-1 protease inhibitors.

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) protease is a critical enzyme in the viral life cycle.[1][2] It is an aspartyl protease responsible for cleaving newly synthesized Gag and Gag-Pol polyproteins into mature, functional viral proteins.[1][2] This maturation step is essential for the production of infectious virions.[1][3] Inhibition of HIV-1 protease prevents viral maturation, rendering the resulting particles non-infectious, which has made it a prime target for antiretroviral therapy.[1][4][5]

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to characterize the inhibitory activity of compounds against HIV-1 protease using common in vitro enzymatic assays.

Principle of Enzymatic Assays

The most common in vitro assays for HIV-1 protease activity rely on the cleavage of a synthetic substrate. These assays can be adapted to screen for and characterize inhibitors. A widely used method is the fluorometric assay, which utilizes a quenched fluorescent substrate. In its uncleaved state, the fluorescence of a fluorophore is suppressed by a quenching molecule on the same peptide. Upon cleavage by HIV-1 protease, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence.[6][7] The rate of this fluorescence increase is proportional to the enzyme's activity. When an inhibitor is present, the rate of substrate cleavage decreases, leading to a reduction in the fluorescence signal.[6]

Quantitative Data Presentation

The potency of an HIV-1 protease inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). The following tables present representative data for potent HIV-1 protease inhibitors against the wild-type enzyme and common drug-resistant variants.

Table 1: Representative Inhibition Constants (Ki) for a Potent HIV-1 Protease Inhibitor

| HIV-1 Protease Variant | Inhibition Constant (Ki) (pM) |

| Wild-Type (NL4-3) | < 5 |

| I84V | Single to double-digit pM range |

| I50V/A71V | Single to double-digit pM range |

Data is representative of highly potent, fifth-generation darunavir analogs as described in the literature.[8]

Table 2: Representative Half-Maximal Effective Concentrations (EC50) from Cell-Based Assays

| Virus Culture Pathway | Representative EC50 (nM) |

| I84V Pathway Variant | Varies with specific mutations |

| I50V Pathway Variant | Varies with specific mutations |

EC50 values are highly dependent on the specific mutations present in the protease and the cell line used for the assay.[8]

Experimental Protocols

Fluorometric HIV-1 Protease Inhibitor Screening Assay

This protocol is adapted from commercially available kits and common laboratory practices for high-throughput screening of potential HIV-1 protease inhibitors.[6]

Materials:

-

Recombinant HIV-1 Protease

-

HIV-1 Protease Fluorogenic Substrate (e.g., based on a FRET pair)

-

Assay Buffer (e.g., 100 mM sodium acetate, pH 4.7, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 1 g/L BSA, 15% DMSO)[9]

-

Test compounds (inhibitors) dissolved in DMSO

-

Positive Control Inhibitor (e.g., Pepstatin A or a known potent inhibitor)

-

96-well or 384-well black microplates

-

Fluorescence microplate reader (Excitation/Emission wavelengths dependent on the substrate, e.g., 330/450 nm or 340/490 nm)[6][9]

Procedure:

-

Reagent Preparation:

-

Thaw all reagents and keep them on ice.

-

Prepare a working solution of HIV-1 Protease in assay buffer. The final concentration should be determined empirically for optimal signal-to-background ratio.

-

Prepare a working solution of the HIV-1 Protease Substrate in assay buffer.

-

Prepare serial dilutions of the test compounds and the positive control inhibitor in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that inhibits the enzyme (typically < 5%).

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Enzyme Control (EC): Assay buffer + HIV-1 Protease solution.

-

Inhibitor Control (IC): Assay buffer + HIV-1 Protease solution + Positive Control Inhibitor.

-

Test Compound (S): Assay buffer + HIV-1 Protease solution + Test Compound.

-

Blank: Assay buffer only (for substrate auto-hydrolysis control).

-

-

The final volume in each well should be consistent (e.g., 90 µL).

-

-

Pre-incubation:

-

Initiation of Reaction:

-

Add the HIV-1 Protease Substrate working solution to all wells to initiate the enzymatic reaction (e.g., 10 µL for a final volume of 100 µL).

-

-

Measurement:

-

Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

-

Measure the fluorescence intensity in kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/450 nm) every 1-2 minutes for 1 to 3 hours.

-

-

Data Analysis:

-

For each well, calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

-

Calculate the percent inhibition for each test compound concentration: % Inhibition = [(Rate_EC - Rate_S) / Rate_EC] * 100

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Visualizations

Caption: Role of HIV-1 Protease in the viral life cycle.

Caption: Workflow for an in vitro HIV-1 Protease inhibition assay.

Caption: Competitive inhibition of HIV-1 Protease activity.

References

- 1. HIV-1 protease - Wikipedia [en.wikipedia.org]

- 2. HIV-1 Protease: Structural Perspectives on Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism and Kinetics of HIV-1 Protease Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Comprehending the Structure, Dynamics, and Mechanism of Action of Drug-Resistant HIV Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. abcam.com [abcam.com]

- 7. abcam.cn [abcam.cn]

- 8. Selection of HIV-1 for resistance to fifth-generation protease inhibitors reveals two independent pathways to high-level resistance | eLife [elifesciences.org]

- 9. Enzymatic activity of human immunodeficiency virus type 1 protease in crowded solutions - PMC [pmc.ncbi.nlm.nih.gov]